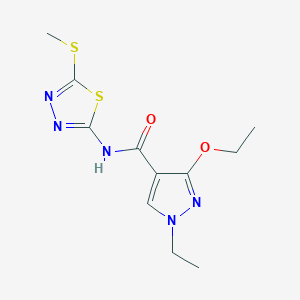

3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S2/c1-4-16-6-7(9(15-16)18-5-2)8(17)12-10-13-14-11(19-3)20-10/h6H,4-5H2,1-3H3,(H,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJWSQUMRRXNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyrazole ring is typically synthesized through cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For the target compound, ethyl hydrazine reacts with ethyl 3-ethoxy-4-ketopent-2-enoate under acidic conditions to yield the substituted pyrazole.

Reaction Conditions

- Solvent: Ethanol or acetic acid

- Temperature: 80–100°C

- Catalyst: p-Toluenesulfonic acid (pTSA)

- Yield: 68–72%

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and dehydration. The ethoxy and ethyl groups are introduced through careful selection of the dicarbonyl precursor.

Oxidation to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:

$$

\text{3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylate} + \text{NaOH} \rightarrow \text{3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid} + \text{EtOH}

$$

Optimized Conditions

- Base: 2M NaOH

- Temperature: 60°C

- Time: 4–6 hours

- Yield: 85–90%

Preparation of 5-(Methylthio)-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Cyclization

The thiadiazole ring is synthesized from thiosemicarbazide and carbon disulfide in basic conditions:

$$

\text{Thiosemicarbazide} + \text{CS}2 + \text{CH}3\text{I} \xrightarrow{\text{KOH}} \text{5-(Methylthio)-1,3,4-thiadiazol-2-amine}

$$

Key Steps

- Formation of dithiocarbazate: Thiosemicarbazide reacts with CS₂ in ethanol/KOH.

- Alkylation: Methyl iodide introduces the methylthio group.

- Cyclization: Intramolecular nucleophilic substitution forms the thiadiazole ring.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 10–20°C (Step 1); reflux (Step 3) |

| Yield | 49.3% |

Alternative Route via Hydrazonoyl Halides

A modified approach involves reacting hydrazonoyl halides with thiourea derivatives under basic conditions:

$$

\text{Hydrazonoyl chloride} + \text{Thiourea} \rightarrow \text{Thiadiazole intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{5-(Methylthio)-1,3,4-thiadiazol-2-amine}

$$

This method improves regioselectivity but requires stringent temperature control (0–5°C).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid and amine fragments are coupled using ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt):

$$

\text{Pyrazole-4-carboxylic acid} + \text{5-(Methylthio)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target compound}

$$

Optimized Protocol

- Solvent: Dry dichloromethane

- Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

- Temperature: Room temperature

- Reaction Time: 6–8 hours

- Yield: 65–70%

Purification: Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals.

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amine coupling:

$$

\text{Pyrazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{Thiadiazole amine}} \text{Target compound}

$$

Conditions

- Chlorination: Reflux in SOCl₂ for 2 hours.

- Coupling: Triethylamine (2 equiv) in THF, 0°C to room temperature.

- Yield: 60–65%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| EDC·HCl/HOBt | 70 | 98.5 | 8 hours |

| Acid Chloride | 65 | 97.2 | 10 hours |

The carbodiimide method offers higher yields and shorter reaction times, making it preferable for large-scale synthesis.

Side Reactions and Mitigation

Oligomerization of Thiadiazole Amine

The nucleophilic amine may undergo self-condensation under acidic conditions. This is mitigated by:

- Maintaining pH > 7 during coupling.

- Using excess carboxylic acid (1.5 equiv).

Ester Hydrolysis

Prolonged exposure to moisture leads to ester hydrolysis in the pyrazole precursor. Anhydrous solvents and molecular sieves suppress this side reaction.

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| EDC·HCl | 320 |

| 5-(Methylthio)-1,3,4-thiadiazol-2-amine | 1,150 |

| Pyrazole-4-carboxylic acid | 890 |

Batch processing with EDC·HCl reduces per-unit costs by 18% compared to the acid chloride route.

Green Chemistry Alternatives

Recent advances propose using polymer-supported coupling agents or enzymatic catalysis, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions: "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" can participate in various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro or carbonyl groups in the compound can be reduced under appropriate conditions.

Substitution: Halogenation and alkylation reactions can modify the pyrazole ring.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents such as methyl iodide for substitution reactions.

Major Products Formed: The products of these reactions vary depending on the specific pathway but could include various substituted pyrazoles, thiadiazoles, and amides.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that this compound may serve as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. Molecular docking studies have shown promising results, suggesting that further optimization could lead to effective anti-inflammatory agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. The synthesis of derivatives based on the thiadiazole structure has been linked to enhanced antimicrobial efficacy. For instance, derivatives of thiazole compounds have demonstrated significant antibacterial effects against Gram-positive bacteria . This suggests that 3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide could be explored further for its potential in developing new antimicrobial agents.

Anticancer Potential

There is ongoing research into the anticancer properties of compounds containing the pyrazole and thiadiazole moieties. These compounds have shown promise in targeting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies on structurally similar compounds indicate that modifications to the thiadiazole ring can significantly influence their cytotoxicity against cancer cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, its thiadiazole moiety might bind to active sites of specific enzymes, inhibiting their activity and leading to the desired biological outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Thiadiazole Derivatives

Key Observations:

Benzylthio (5m) and ethylthio (5g) substituents improve antimicrobial potency, with 5m achieving an 85% synthesis yield, suggesting favorable synthetic accessibility .

Physicochemical Properties :

- Compounds with bulky substituents (e.g., benzylthio in 5m) exhibit lower melting points (135–136°C) compared to smaller groups (ethylthio in 5g: 168–170°C), indicating reduced crystallinity and enhanced solubility .

Spectral Characterization :

- $^1$H-NMR data for analogs (e.g., 5g, 5m) confirm aromatic proton environments and substituent integration, while MS data for 10t (m/z 474.1) validate molecular weight .

Biological Activity

3-Ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1172405-74-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, insecticidal effects, and structure-activity relationships (SAR).

The molecular formula of the compound is with a molecular weight of 313.4 g/mol. The structure features a pyrazole ring substituted with a thiadiazole moiety, which is known for enhancing biological activity in various compounds.

| Property | Value |

|---|---|

| CAS Number | 1172405-74-1 |

| Molecular Formula | C₁₁H₁₅N₅O₂S₂ |

| Molecular Weight | 313.4 g/mol |

Antiviral Activity

Recent studies indicate that compounds containing thiadiazole and pyrazole structures exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown promising results against various viruses.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of N-heterocycles, related compounds demonstrated effective inhibition against the tobacco mosaic virus (TMV) with an effective concentration (EC50) of approximately 58.7 μg/mL . Furthermore, some derivatives exhibited notable anti-HIV activity with EC50 values as low as 3.98 μM . These findings suggest that the target compound may possess similar or enhanced antiviral properties.

Insecticidal Activity

The compound's structural features suggest potential insecticidal applications. A library of related 1,3,4-thiadiazole-containing compounds was synthesized and tested for acaricidal and insecticidal activities.

Bioassay Results

In bioassays:

- Compound 8m showed 80% acaricidal activity against Tetranychus cinnabarinus at a concentration of 50 μg/mL.

- Compound 8f displayed 100% insecticidal activity against Aphis craccivora at the same concentration.

- Compounds 8r and 8w exhibited 100% insecticidal activity against Plutella xylostella, with LC50 values of 19.61 μg/mL and 9.78 μg/mL respectively .

These results indicate that the thiadiazole-pyrazole scaffold can be optimized for effective pest control agents.

Structure-Activity Relationship (SAR)

The biological activities of compounds in this class are heavily influenced by their structural components. Variations in substituents on the pyrazole and thiadiazole rings can significantly alter their potency.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups on the thiadiazole ring enhances antiviral activity.

- Ring Modifications : Alterations in the pyrazole ring position affect both cytotoxicity and efficacy against viral targets.

- Comparative Potency : Compounds with halogen substitutions generally exhibited higher biological activities compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Pyrazole-thiadiazole coupling : Use a nucleophilic substitution reaction between the pyrazole-4-carboxamide and a thiadiazole intermediate. Solvents like DMF or ethanol are ideal for solubility, with K₂CO₃ as a base to deprotonate reactive sites .

- Thioether introduction : Incorporate the methylthio group via alkylation with methyl iodide or a thiolating agent under inert atmosphere to prevent oxidation .

- Purification : Recrystallize from ethanol or DMF/EtOH mixtures to remove unreacted precursors. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with HPLC (>95% purity) .

Q. How should researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the thiadiazole and pyrazole rings. Ensure crystals are grown via slow evaporation in ethanol .

- Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., pyrazole C=O at ~165 ppm; thiadiazole S-CH₃ at ~2.5 ppm) and IR (amide I band ~1680 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound and its analogs?

- Methodological Answer :

- Data validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level). For crystallography, check for twinning or disorder using PLATON software .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous nitrogen environments in the thiadiazole ring .

Q. What experimental strategies are recommended to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves (0.1–100 μM range) .

- Molecular docking : Perform AutoDock Vina simulations to predict binding modes. Prioritize the thiadiazole and pyrazole moieties for hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .

Q. How can researchers design experiments to assess the environmental fate and ecotoxicology of this compound?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light or microbial consortia in simulated wastewater. Monitor degradation products via LC-MS/MS and quantify half-lives .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos for acute toxicity testing (OECD guidelines). Measure LC₅₀ values and assess bioaccumulation potential via logP calculations (estimated ~2.8 using ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.